

# Acetergamine IUPAC name and CAS number

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## Compound of Interest

Compound Name: Acetergamine

Cat. No.: B1212517

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## Acetergamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### IUPAC Name and CAS Number

**Acetergamine** is chemically identified as:

- IUPAC Name: N-[[[(8 $\beta$ )-6-Methylergolin-8-yl]methyl]acetamide[1]
- CAS Number: 3031-48-9[1]

### Core Compound Information

Parameter	Value	Reference
IUPAC Name	N-[[[(8 $\beta$ )-6-Methylergolin-8-yl]methyl]acetamide	[1]
CAS Number	3031-48-9	[1]
Molecular Formula	C <sub>18</sub> H <sub>23</sub> N <sub>3</sub> O	
Synonyms	Acetergamin, Acetergaminum, (+)-N-Acetyl-9,10-dihydrolysergamine	

## Pharmacological Profile

**Acetergamine** is a derivative of ergoline and is recognized for its activity as an alpha-1 adrenergic receptor antagonist. This mechanism of action underlies its potential as a vasodilator. The compound has been a subject of investigation for therapeutic applications in conditions such as erectile dysfunction and cerebellar ataxia.

## Signaling Pathway

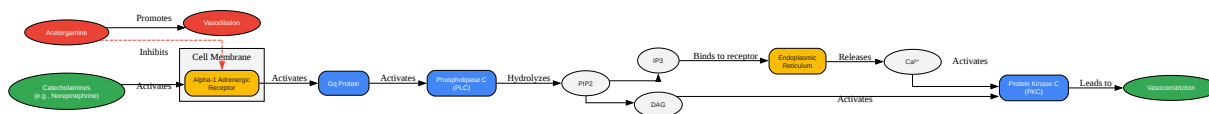
As an alpha-1 adrenergic receptor antagonist, **Acetergamine**'s primary mechanism of action involves the blockade of signaling pathways initiated by the binding of catecholamines, such as norepinephrine and epinephrine, to alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.

The canonical signaling cascade for alpha-1 adrenergic receptor activation, which **Acetergamine** inhibits, is as follows:

- **Agonist Binding:** Endogenous catecholamines bind to the alpha-1 adrenergic receptor.
- **Gq Protein Activation:** This binding event activates the associated Gq protein.
- **Phospholipase C (PLC) Activation:** The activated Gq protein stimulates phospholipase C.
- **Second Messenger Production:** PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
- **Calcium Release:** IP<sub>3</sub> diffuses through the cytosol and binds to IP<sub>3</sub> receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm.
- **Protein Kinase C (PKC) Activation:** The increased intracellular Ca<sup>2+</sup> and DAG concertedly activate protein kinase C.
- **Cellular Response:** Activated PKC phosphorylates various downstream target proteins, leading to a cellular response, which in the case of vascular smooth muscle, is contraction and subsequent vasoconstriction.

By blocking the initial binding of agonists to the alpha-1 adrenergic receptor, **Acetergamine** prevents this entire cascade, leading to a reduction in intracellular calcium levels and

subsequent smooth muscle relaxation and vasodilation.



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**Acetergamine's** inhibitory action on the alpha-1 adrenergic signaling pathway.

## Experimental Protocols

Detailed experimental protocols for **Acetergamine** are not extensively available in publicly accessible literature. However, based on its mechanism of action as a vasodilator, a general experimental workflow to assess its efficacy can be outlined.

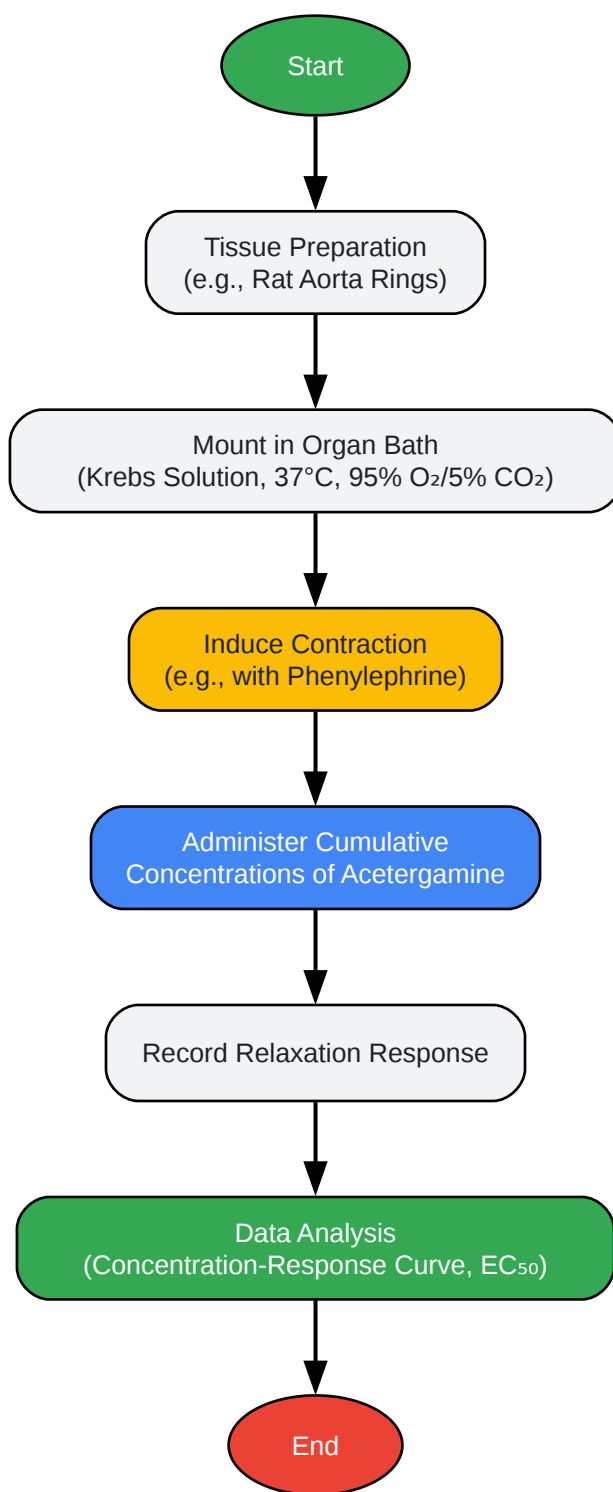
### In Vitro Assessment of Vasodilation

Objective: To determine the vasodilatory effect of **Acetergamine** on isolated vascular smooth muscle.

Methodology:

- Tissue Preparation:
  - Excise a segment of a suitable artery (e.g., rat aorta or mesenteric artery) from a euthanized animal.
  - Carefully remove adherent connective and adipose tissue.
  - Cut the artery into rings of approximately 2-3 mm in length.
- Organ Bath Setup:

- Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
- Connect the rings to an isometric force transducer to record changes in tension.
- Pre-contraction:
  - After an equilibration period, induce a stable contraction in the arterial rings using a vasoconstrictor agent, such as phenylephrine or norepinephrine.
- **Acetergamine** Administration:
  - Once a stable contraction is achieved, add cumulative concentrations of **Acetergamine** to the organ bath.
  - Record the relaxation response at each concentration until a maximal response is observed or until the concentration range of interest has been covered.
- Data Analysis:
  - Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
  - Construct a concentration-response curve and calculate the EC<sub>50</sub> (half-maximal effective concentration) for **Acetergamine**.



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## References

- 1. Pharmacological treatments of cerebellar ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
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